Vilazodone carboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3/c27-16-18-4-6-23-22(13-18)19(17-28-23)3-1-2-8-29-9-11-30(12-10-29)21-5-7-24-20(14-21)15-25(33-24)26(31)32/h4-7,13-15,17,28H,1-3,8-12H2,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXUEYFLDNUILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458579 | |

| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163521-19-5 | |

| Record name | 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-2-benzofurancarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VILAZODONE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93K783WZV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Vilazodone Carboxylic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilazodone carboxylic acid is the major metabolite of the antidepressant drug vilazodone. Understanding its chemical structure, physicochemical properties, and pharmacological activity is crucial for a comprehensive assessment of vilazodone's overall in vivo profile. This technical guide provides a detailed overview of this compound, including its synthesis, purification, analytical characterization, and known biological properties. All quantitative data are summarized in structured tables, and relevant pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and drug development purposes.

Chemical Structure and Identification

This compound is structurally similar to its parent compound, vilazodone, with the key difference being the hydrolysis of the carboxamide group to a carboxylic acid.

IUPAC Name: 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofurancarboxylic acid[1]

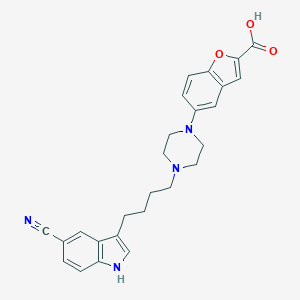

Chemical Structure:

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Reference |

| CAS Number | 163521-19-5 | [OMITTED] |

| Molecular Formula | C₂₆H₂₆N₄O₃ | [OMITTED] |

| Molecular Weight | 442.51 g/mol | [OMITTED] |

| Appearance | Light yellow to off-white powder | [OMITTED] |

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties are limited, predicted values can provide useful estimates.

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Reference |

| pKa | 3.5 ± 0.1 (strongest acidic), 7.8 ± 0.3 (strongest basic) | Predicted | [OMITTED] |

| logP | 4.8 | Predicted | [OMITTED] |

| Aqueous Solubility | Sparingly soluble | Experimental | [OMITTED] |

Metabolic Formation

Vilazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2D6.[2] Non-CYP-mediated hydrolysis, possibly by carboxylesterases, leads to the formation of this compound (metabolite M10), which is a major metabolite found in both urine and plasma.[3][4]

Pharmacological Activity

While vilazodone is a potent serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, its carboxylic acid metabolite is generally considered to be pharmacologically inactive.[5] However, a thorough characterization of its binding affinity and functional activity at relevant targets is essential for a complete understanding of its potential contribution to the overall pharmacological profile of vilazodone.

No specific quantitative data for the binding affinity or functional activity of this compound at SERT and 5-HT1A receptors were found in the public domain at the time of this review.

Synthesis and Purification

This compound can be synthesized for use as a reference standard or for further pharmacological evaluation. One common method involves the hydrolysis of vilazodone.

Experimental Protocol: Alkaline Hydrolysis of Vilazodone

This protocol describes a general procedure for the synthesis of this compound via alkaline hydrolysis of vilazodone.

Materials:

-

Vilazodone hydrochloride

-

Sodium hydroxide (NaOH) solution (e.g., 0.5 N)

-

Hydrochloric acid (HCl) solution (e.g., 0.5 N) for neutralization

-

Methanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

Dissolve a known quantity of vilazodone hydrochloride in a suitable volume of methanol in a round-bottom flask.

-

Add an excess of aqueous sodium hydroxide solution to the flask.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (e.g., 2 hours), monitoring the reaction progress by a suitable analytical technique such as HPLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with hydrochloric acid solution to a pH of approximately 7.

-

The product, this compound, may precipitate upon neutralization. If so, collect the solid by filtration. If not, the product can be extracted with a suitable organic solvent after removal of methanol under reduced pressure.

-

The crude product can be further purified by recrystallization from an appropriate solvent system or by preparative chromatography.

Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for obtaining high-purity this compound.

Table 3: Example Preparative HPLC Parameters for Purification

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) |

| Detection | UV at a suitable wavelength (e.g., 241 nm) |

| Flow Rate | Optimized for the specific column dimensions |

| Injection Volume | Dependent on the concentration of the crude sample and column capacity |

Analytical Characterization

A combination of analytical techniques is used to confirm the identity and purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of this compound and for monitoring reaction progress.

Table 4: Example Analytical HPLC Method Parameters

| Parameter | Condition | Reference |

| Column | Inertsil ODS 3V C18 (250mm × 4.6mm, 5 µm) | [OMITTED] |

| Mobile Phase | Gradient elution with a mixture of buffer (0.05% v/v trifluoroacetic acid in water) and acetonitrile/methanol | [OMITTED] |

| Flow Rate | 1.0 mL/min | [OMITTED] |

| Detection | UV at 241 nm | [OMITTED] |

| Column Temperature | 45.0 °C | [OMITTED] |

| Injection Volume | 10 µL | [OMITTED] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

Expected Mass: The protonated molecule [M+H]⁺ is expected at an m/z of approximately 443.25.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound and confirm the conversion of the amide to a carboxylic acid. Key expected changes from the spectrum of vilazodone would include the disappearance of the amide protons and a downfield shift of the carbon signal of the carbonyl group.

Specific spectral data for this compound should be acquired on the purified compound and compared to the parent drug for full structural confirmation.

Conclusion

This compound is the principal metabolite of vilazodone, formed primarily through hepatic metabolism. While generally considered pharmacologically inactive, a thorough understanding of its properties is essential for a complete drug development profile. This guide provides a foundational overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization to aid researchers and scientists in their ongoing work with vilazodone and its metabolites. Further experimental investigation into the pharmacological activity and a more detailed toxicological assessment of this compound would be beneficial for a complete risk-benefit analysis of the parent drug.

References

- 1. veeprho.com [veeprho.com]

- 2. Pharmacokinetics and Safety of Vilazodone in Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Details of the Metabolic Reaction (MR) | INTEDE [intede.idrblab.net]

- 6. globalresearchonline.net [globalresearchonline.net]

Vilazodone Carboxylic Acid: A Technical Guide to its Metabolic and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilazodone, an antidepressant agent, undergoes metabolic transformation in vivo to form its major metabolite, vilazodone carboxylic acid (M10). This document provides a comprehensive technical overview of the formation of this compound from its parent drug, vilazodone. It details the metabolic pathway responsible for this conversion, supported by in vitro experimental data. Additionally, this guide outlines a plausible synthetic route for the preparation of this compound, a critical reference standard for metabolic and pharmacokinetic studies. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of vilazodone and related compounds.

Introduction

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist approved for the treatment of major depressive disorder. Understanding the metabolic fate of vilazodone is crucial for a complete characterization of its pharmacokinetic and pharmacodynamic profile. The primary metabolic route involves the hydrolysis of the C2-carboxamide group on the benzofuran ring, leading to the formation of this compound, also known as metabolite M10. This metabolite is a major species observed in urine and a minor component in plasma.

This guide will first explore the biological pathway of this transformation, focusing on the enzymatic processes involved. Subsequently, a detailed synthetic pathway for this compound will be presented, providing researchers with the necessary information to produce this key metabolite for analytical and research purposes.

Metabolic Pathway: From Vilazodone to this compound

The conversion of vilazodone to this compound is a metabolic process primarily occurring in the liver. In vitro studies utilizing human and rat liver microsomes have been instrumental in elucidating this pathway.

Enzymatic Conversion

The hydrolysis of the amide bond in vilazodone is catalyzed by hepatic enzymes. While the specific enzymes have not been definitively identified in all literature, the conversion is understood to be a hydrolytic process. It is suggested that carboxylesterases may play a significant role in this metabolic step, alongside potential minor contributions from cytochrome P450 (CYP) enzymes, which are primarily responsible for other oxidative metabolic pathways of vilazodone.[1][2]

The overall metabolic reaction can be visualized as follows:

Caption: Metabolic conversion of Vilazodone to its carboxylic acid metabolite.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

The following protocol provides a general framework for studying the metabolism of vilazodone to its carboxylic acid derivative in vitro.

Objective: To demonstrate the conversion of vilazodone to this compound using human liver microsomes.

Materials:

-

Vilazodone

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (or other suitable organic solvent for quenching)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Thawing: Thaw the human liver microsomes on ice.

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and the liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiation of Reaction: Add vilazodone (dissolved in a minimal amount of a suitable solvent like DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

-

Sample Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to identify and quantify vilazodone and this compound.

Table 1: In Vitro Metabolism Experimental Parameters

| Parameter | Recommended Value/Condition |

| Substrate (Vilazodone) Conc. | 1-10 µM |

| Microsomal Protein Conc. | 0.5-1.0 mg/mL |

| Incubation Temperature | 37°C |

| Incubation Time | 0-60 minutes |

| pH | 7.4 |

| Cofactor | NADPH regenerating system |

Chemical Synthesis of this compound

A direct laboratory synthesis of this compound from vilazodone via hydrolysis of the robust carboxamide group can be challenging. A more feasible approach involves the synthesis from a precursor, specifically the corresponding ethyl ester, followed by hydrolysis. This method is often employed for the preparation of the analytical reference standard.

Synthetic Pathway Overview

The synthesis of this compound can be achieved from a key intermediate, ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate. This intermediate can be synthesized and then hydrolyzed to yield the final carboxylic acid product.

Caption: Synthetic route to this compound via ester hydrolysis.

Experimental Protocol: Synthesis of this compound from its Ethyl Ester

The following protocol outlines the hydrolysis of ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate to yield this compound.

Objective: To synthesize this compound by hydrolysis of its ethyl ester precursor.

Materials:

-

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) for acidification

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the ethyl ester precursor in a mixture of ethanol and water.

-

Saponification: Add a solution of sodium hydroxide or potassium hydroxide to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with dilute hydrochloric acid. This will precipitate the this compound.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system to obtain the final product with high purity.

Table 2: Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

| Starting Material | Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate |

| Reagent | Sodium Hydroxide or Potassium Hydroxide |

| Solvent | Ethanol/Water mixture |

| Temperature | Reflux |

| Work-up | Acidification with HCl |

Quantitative Data

The following table summarizes key quantitative data related to vilazodone and its carboxylic acid metabolite.

Table 3: Physicochemical and Pharmacokinetic Properties

| Property | Vilazodone | This compound |

| Molecular Formula | C₂₆H₂₇N₅O₂ | C₂₆H₂₆N₄O₃ |

| Molecular Weight | 441.53 g/mol | 442.51 g/mol |

| CAS Number | 163521-12-8 | 163521-19-5 |

| Metabolic Pathway | Hydrolysis of carboxamide | - |

| Primary Metabolizing Enzymes | Carboxylesterases (putative) | Not applicable |

Conclusion

This technical guide has detailed the metabolic conversion of vilazodone to its major metabolite, this compound, and has provided a practical synthetic route for its preparation. The in vitro metabolism protocol using liver microsomes offers a reliable method for studying this biotransformation, while the chemical synthesis via ester hydrolysis provides a means to obtain the metabolite for use as a reference standard. This information is essential for researchers in pharmacology, medicinal chemistry, and drug metabolism for the continued investigation and development of vilazodone and related therapeutic agents. Further studies are warranted to definitively identify the specific carboxylesterase isozymes involved in the metabolic hydrolysis of vilazodone.

References

CAS number 163521-19-5 Vilazodone carboxylic acid properties

An In-depth Technical Guide to Vilazodone Carboxylic Acid (CAS 163521-19-5)

Introduction

This compound (CAS: 163521-19-5), also known as Vilazodone metabolite M10, is a primary metabolic product of the antidepressant drug Vilazodone.[1][2] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, used for the treatment of major depressive disorder.[3][4] Understanding the properties of its metabolites is crucial for comprehensive pharmacological and toxicological profiling. This compound is a major metabolite observed in urine and a minor metabolite in plasma.[5][6] It also serves as a key intermediate in certain synthetic routes of Vilazodone.[2] This document provides a detailed overview of the physicochemical properties, metabolic pathway, and analytical methodologies related to this compound.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for researchers working on its synthesis, purification, and analytical detection.

| Property | Value | Reference(s) |

| CAS Number | 163521-19-5 | [2][7] |

| Molecular Formula | C₂₆H₂₆N₄O₃ | [2][8][9] |

| Molecular Weight | 442.51 g/mol | [2][5][8][9] |

| IUPAC Name | 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofurancarboxylic acid | [8] |

| Appearance | Pale Yellow to Pale Beige Solid | [2] |

| Melting Point | 189-192 °C | [2] |

| Boiling Point | 717.9 ± 60.0 °C (Predicted) | [2] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 15.98 ± 0.30 (Predicted) | [2] |

| Solubility | DMSO (Slightly, Heated) | [2] |

| Stability | Hygroscopic | [2] |

Pharmacology and Metabolism

The pharmacological activity of Vilazodone is primarily attributed to the parent drug.[10] Vilazodone undergoes extensive hepatic metabolism through two main routes: cytochrome P450 (CYP) pathways and a non-CYP pathway, likely involving carboxylesterase.[11][12] The CYP system, predominantly CYP3A4 with minor involvement of CYP2C19 and CYP2D6, produces various hydroxylated and dealkylated metabolites.[10][13][14] The formation of this compound (M10) is attributed to the non-CYP pathway, where the carboxamide group of the parent Vilazodone is hydrolyzed. This metabolite is the most abundant found in urine.[1]

Experimental Protocols

Identification of Metabolites by UHPLC/QTOF-MS

The identification and characterization of this compound and other metabolites in biological matrices can be performed using high-resolution mass spectrometry. The following protocol is based on methodologies described for Vilazodone metabolite analysis.[5]

1. Sample Preparation (Microsomes):

-

Prepare an incubation mixture containing Vilazodone (10 µM), liver microsomes (e.g., rat or human, 0.5 mg/mL), and a NADPH-generating system in a phosphate buffer (pH 7.4).

-

Incubate the mixture at 37°C for 60 minutes.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate proteins.

-

Collect the supernatant for analysis.

2. Chromatographic Separation (UHPLC):

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: Start with a low percentage of B, gradually increase to elute compounds of increasing hydrophobicity, followed by a column wash and re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Detection (QTOF-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50–1000.

-

MS/MS Analysis: Perform targeted MS/MS experiments on potential metabolite masses detected in the full scan. Use collision-induced dissociation (CID) to generate fragment ions.

-

Metabolite Identification: Identify this compound by its accurate mass (m/z for [M+H]⁺) and compare its fragmentation pattern with that of the parent drug. The hydrolysis of the amide to a carboxylic acid results in a predictable mass shift.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-Benzofurancarboxylic acid | 163521-19-5 [chemicalbook.com]

- 3. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vilazodone - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cenmed.com [cenmed.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. veeprho.com [veeprho.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. avancepsychiatry.com [avancepsychiatry.com]

- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 14. Vilazodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The In Vivo Transformation of Vilazodone to its Carboxylic Acid Metabolite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the in vivo metabolism of vilazodone, with a specific focus on its biotransformation to the main carboxylic acid metabolite, M10. The following sections detail the metabolic pathways, quantitative pharmacokinetic data, and the experimental methodologies employed in the study of this process.

Vilazodone, an antidepressant agent, undergoes extensive metabolism in the body, primarily facilitated by cytochrome P450 (CYP) enzymes and carboxylesterases. The formation of the M10 metabolite is a significant pathway in the clearance of vilazodone.

Metabolic Pathways of Vilazodone

Vilazodone is metabolized through two primary routes: CYP-mediated oxidation and carboxylesterase-mediated hydrolysis. The FDA has indicated that approximately 60% of vilazodone's metabolism occurs via CYP pathways, with the remaining 40% attributed to carboxylesterase activity, leading to the formation of the M10 metabolite[1].

CYP3A4 is the major cytochrome P450 isoenzyme involved in the oxidative metabolism of vilazodone, with minor contributions from CYP2C19 and CYP2D6[2][3]. These pathways lead to various hydroxylated and dealkylated metabolites.

The non-CYP pathway involves the hydrolysis of the amide bond in the vilazodone molecule, catalyzed by carboxylesterases, to form the inactive M10 carboxylic acid metabolite[1][4]. While the specific human carboxylesterase isozyme has not been definitively identified in the reviewed literature, based on the substrate specificities of hCE1 (typically hydrolyzing substrates with small alcohol and large acyl groups) and hCE2 (preferring substrates with large alcohol and small acyl groups), and the structure of vilazodone, further investigation is warranted to pinpoint the specific enzyme responsible[5][6][7].

The M10 metabolite is a major metabolite found in human urine and feces, and a minor metabolite in plasma[1][8]. Other notable metabolites include M17, which is the butyric acid of the indole fragment from the N-dealkylation of vilazodone[4].

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetics of vilazodone and its M10 metabolite. Table 1 presents data from a study in rats, while Table 2 details the distribution of vilazodone and its metabolites in humans from a mass balance study.

Table 1: Pharmacokinetic Parameters of Vilazodone and M10 Metabolite in Rats

| Parameter | Vilazodone | M10 Metabolite |

| Cmax (ng/mL) | 69.37 ± 21.33 | 26.19 ± 5.90 |

| Tmax (h) | 3.00 ± 0.82 | 3.00 ± 0.82 |

| t1/2 (h) | 4.32 ± 0.23 | 5.99 ± 1.71 |

| CLz/F (L/h) | 7.61 ± 1.90 | 15.73 ± 1.45 |

| Data from a study in rats following a 4 mg/kg oral dose of vilazodone. |

Table 2: Relative Abundance of Vilazodone and its Metabolites in Humans (% of Total Radioactivity)

| Analyte | Plasma (10-24h) | Urine (0-96h) | Feces |

| Vilazodone (M16) | ~50% | > M10 | Second most prevalent (approx. half of M10) |

| M10 | < M17 | Most prevalent | Most prevalent |

| M17 | > M10 | - | - |

| M11 | < M10 | Least prevalent | - |

| Data from a human mass balance study following a single oral dose of [14C]-vilazodone.[1] |

Experimental Protocols

The following outlines a representative experimental protocol for an in vivo human pharmacokinetic study of vilazodone, based on methodologies described in the literature[9].

1. Study Design and Population:

-

A single-dose, open-label study in healthy adult volunteers.

-

Subjects are required to provide informed consent.

-

Exclusion criteria include a history of significant medical conditions, use of other medications, and allergies to vilazodone or its components.

2. Drug Administration:

-

A single oral dose of a vilazodone tablet (e.g., 40 mg) is administered to subjects.

-

The drug is typically administered with food to increase bioavailability[2].

3. Sample Collection:

-

Blood samples are collected into heparinized tubes at predose (0 h) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours).

-

Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

For a mass balance study, urine and feces are collected at specified intervals post-dose[1].

4. Sample Preparation and Analysis:

-

Plasma Sample Preparation: A liquid-liquid extraction or protein precipitation method is employed. For example, to a plasma sample, an internal standard is added, followed by a precipitation agent (e.g., acetonitrile). The sample is vortexed and centrifuged, and the supernatant is collected for analysis.

-

Analytical Method: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a common method for the simultaneous quantification of vilazodone and its metabolites.

-

Chromatographic Separation: A C18 column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for vilazodone and the M10 metabolite are monitored.

-

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance are calculated from the plasma concentration-time data using non-compartmental analysis.

Conclusion

The in vivo metabolism of vilazodone to its carboxylic acid metabolite, M10, is a significant clearance pathway mediated by carboxylesterases. This biotransformation, along with CYP-mediated oxidation, plays a crucial role in the disposition of the drug. The provided quantitative data and experimental protocols offer a detailed understanding of this metabolic process, which is essential for researchers and professionals in the field of drug development. Further studies to identify the specific carboxylesterase isozymes involved would provide a more complete picture of vilazodone's metabolism.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avancepsychiatry.com [avancepsychiatry.com]

- 4. researchgate.net [researchgate.net]

- 5. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. academic.oup.com [academic.oup.com]

Physicochemical Characterization of Vilazodone Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of vilazodone carboxylic acid, a primary metabolite of the antidepressant drug vilazodone. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the metabolic pathway and experimental workflows.

Introduction

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, approved for the treatment of major depressive disorder.[1] The drug undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C19 and CYP2D6.[2] Non-CYP pathways, potentially involving carboxylesterases, also contribute to its biotransformation.[2] One of the main metabolites identified is this compound, designated as M10. This metabolite is found as a major component in urine and a minor component in plasma.[3][4] Understanding the physicochemical properties of this metabolite is crucial for a comprehensive assessment of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. While comprehensive experimental data for all parameters are not publicly available, this table compiles the most current information from various sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylic acid | [5][6] |

| Molecular Formula | C₂₆H₂₆N₄O₃ | [3] |

| Molecular Weight | 442.51 g/mol | [3] |

| Appearance | Solid, White to light yellow | [3] |

| Solubility | DMSO: 4 mg/mL (at 60°C with ultrasonic warming) | [3][7] |

| CAS Number | 163521-19-5 | [3] |

Metabolic Pathway

Vilazodone is metabolized to its carboxylic acid derivative through enzymatic processes in the liver. The primary enzyme responsible for this biotransformation is CYP3A4, with minor contributions from other CYP enzymes and potentially carboxylesterases.[2][8] The metabolic conversion involves oxidative deamination or dealkylation of the piperazine ring, followed by further oxidation to the carboxylic acid. The simplified metabolic pathway is illustrated in the diagram below.

Caption: Metabolic conversion of vilazodone to its carboxylic acid metabolite.

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound. These protocols are based on established principles of drug metabolite analysis and can be adapted for specific laboratory settings.

Synthesis and Purification of Analytical Standard

A pure analytical standard of this compound is essential for accurate quantification and characterization. While not detailed in publicly available literature, a potential synthetic route involves the hydrolysis of the corresponding ester intermediate of vilazodone.

General Procedure:

-

Hydrolysis: The ethyl or methyl ester of this compound (an intermediate in some vilazodone syntheses) is dissolved in a suitable solvent mixture, such as ethanol/water.

-

Base Addition: An aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide) is added to the solution.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or with gentle heating, and the progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Acidification: Upon completion, the reaction mixture is cooled and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetonitrile).

-

Characterization: The purity and identity of the synthesized this compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Solubility Determination

The following protocol describes a general method for determining the solubility of this compound in various solvents.

Materials:

-

This compound analytical standard

-

Solvents: Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, and relevant buffers (e.g., phosphate-buffered saline at pH 7.4)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility in each solvent based on the measured concentration and the dilution factor.

pKa Determination

The acid dissociation constant (pKa) can be determined using potentiometric titration.

Materials:

-

This compound analytical standard

-

Potentiometer with a calibrated pH electrode

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Deionized water

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a solution of this compound of known concentration in a mixture of water and a co-solvent (e.g., methanol or DMSO) if solubility in pure water is low.

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of a burette containing the standardized titrant (NaOH solution).

-

Start stirring the solution and record the initial pH.

-

Add small, known increments of the titrant and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to obtain a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.

Lipophilicity (logP/logD) Determination

The partition coefficient (logP) or distribution coefficient (logD) can be determined using the shake-flask method.

Materials:

-

This compound analytical standard

-

n-Octanol (pre-saturated with the aqueous phase)

-

Aqueous buffer of a specific pH (e.g., pH 7.4, pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC system

Procedure:

-

Prepare a stock solution of this compound in either the aqueous or organic phase.

-

Add equal volumes of the n-octanol and the aqueous buffer to a centrifuge tube.

-

Add a small aliquot of the stock solution to the biphasic system.

-

Cap the tube and vortex vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

-

Centrifuge the tube to achieve complete phase separation.

-

Carefully sample a known volume from both the aqueous and organic phases.

-

Quantify the concentration of this compound in each phase using a validated HPLC method.

-

Calculate the logD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Analytical Characterization by HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 240-270 nm).

-

Injection Volume: 10-20 µL.

-

Quantification: Based on a calibration curve prepared from the analytical standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatography: Similar conditions to HPLC can be used, often with ultra-high-performance liquid chromatography (UHPLC) for faster analysis times.

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing the analytical standard. For vilazodone, a transition of m/z 442.2 -> 155.2 has been reported.[4]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of this compound.

Caption: General workflow for the physicochemical characterization of a drug metabolite.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some key experimental data are not yet publicly available, the provided protocols offer a robust framework for researchers to conduct a thorough characterization of this important metabolite. A comprehensive understanding of these properties is indispensable for advancing the knowledge of vilazodone's overall pharmacological profile.

References

- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. UPLC-MS-MS Method for the Determination of Vilazodone in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

Vilazodone Carboxylic Acid Impurity: A Technical Guide to its Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanisms of the vilazodone carboxylic acid impurity, a critical aspect in the chemistry, manufacturing, and control (CMC) of vilazodone. Understanding the origins of this impurity is paramount for developing robust synthetic processes and ensuring the stability and safety of the final drug product.

Introduction to Vilazodone and its Carboxylic Acid Impurity

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist used for the treatment of major depressive disorder. The this compound, chemically named 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid, is a known process-related impurity and a primary degradation product of vilazodone.[1] Its presence in the final drug substance is strictly controlled by regulatory agencies.

This guide will explore the two primary pathways for the formation of this impurity: as a byproduct or unreacted intermediate during the synthesis of vilazodone, and as a degradant formed through the hydrolysis of the parent drug molecule.

Formation as a Process-Related Impurity

The this compound can be present in the final active pharmaceutical ingredient (API) as a result of the synthetic route employed. Several synthetic strategies for vilazodone have been reported, and in some of these, the carboxylic acid is a key intermediate.[2]

One common synthetic approach involves the coupling of two key intermediates: a substituted indole derivative and a piperazinyl benzofuran moiety. The latter can be introduced as a benzofuran-2-carboxylic acid derivative, which is then converted to the corresponding carboxamide in the final steps of the synthesis.

If the amidation reaction is incomplete, or if the carboxylic acid intermediate is carried over through the purification steps, it will be present as an impurity in the final vilazodone product.

Formation as a Degradation Product: Hydrolysis

Vilazodone is susceptible to degradation under hydrolytic conditions, particularly in acidic and basic media. The primary degradation pathway is the hydrolysis of the 2-benzofurancarboxamide moiety to the corresponding carboxylic acid.

Forced degradation studies have demonstrated that vilazodone degrades significantly under both acidic and basic stress conditions, leading to the formation of the this compound impurity.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the primary amide of vilazodone proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon forms a tetrahedral intermediate. This is followed by proton transfer and the elimination of ammonia to yield the carboxylic acid.

Base-Catalyzed Hydrolysis

In the presence of a base, the hydrolysis of the amide is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is the rate-determining step. The tetrahedral intermediate then collapses, with the expulsion of the amide anion, which is a poor leaving group. The reaction is driven forward by the subsequent deprotonation of the newly formed carboxylic acid by the strongly basic amide anion, forming a carboxylate salt and ammonia. Acidic workup then yields the this compound.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. The following table summarizes the quantitative data from a representative forced degradation study on vilazodone hydrochloride.

| Stress Condition | Reagent | Time (hours) | Temperature (°C) | Degradation (%) | Reference |

| Acid Hydrolysis | 1 N HCl | 4 | Reflux | 4.6 | [3] |

| Base Hydrolysis | 1 N NaOH | 2 | Reflux | 6.2 | [3] |

| Oxidative | 10% H₂O₂ | 2 | Reflux | 7.8 | [3] |

Note: The percentage of degradation represents the total degradation of vilazodone, of which the carboxylic acid impurity is a major component under hydrolytic stress.

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on vilazodone to induce the formation of the carboxylic acid impurity.

Acid Hydrolysis

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of vilazodone hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Stress Condition: To a specific volume of the stock solution, add an equal volume of 1 N hydrochloric acid.

-

Heating: Reflux the solution in a water bath maintained at 80°C for a specified period (e.g., 20 minutes to 4 hours).[3][4]

-

Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 1 N sodium hydroxide.

-

Analysis: Dilute the resulting solution with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Base Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution of vilazodone hydrochloride as described in the acid hydrolysis protocol.

-

Stress Condition: To a specific volume of the stock solution, add an equal volume of 1 N sodium hydroxide.

-

Heating: Reflux the solution in a water bath maintained at 80°C for a specified period (e.g., 20 minutes to 2 hours).

-

Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 1 N hydrochloric acid.

-

Analysis: Dilute the resulting solution with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Conclusion

The formation of the this compound impurity is a critical quality attribute that needs to be carefully controlled during the manufacturing and storage of vilazodone. This impurity can arise from two main pathways: as a process-related impurity from the synthetic route and as a degradation product from the hydrolysis of the vilazodone molecule. A thorough understanding of these formation mechanisms, supported by robust analytical methods for detection and quantification, is essential for ensuring the quality, safety, and efficacy of vilazodone. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to address the challenges associated with this impurity.

References

- 1. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards - Google Patents [patents.google.com]

- 4. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Vilazodone's Carboxylic Acid Metabolite: A Pharmacological Assessment

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist, undergoes extensive metabolism in humans, leading to the formation of several metabolites. This technical guide provides an in-depth analysis of the pharmacological activity of its major carboxylic acid metabolite, designated as M10. Based on a comprehensive review of publicly available data, including U.S. Food and Drug Administration (FDA) pharmacology reviews, it is concluded that the vilazodone carboxylic acid metabolite (M10) possesses negligible serotonergic activity and therefore does not significantly contribute to the overall pharmacological and clinical effects of the parent drug. This paper summarizes the available quantitative and qualitative data, details the experimental protocols for relevant pharmacological assays, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Vilazodone is an antidepressant approved for the treatment of major depressive disorder (MDD). Its therapeutic effect is attributed to a dual mechanism of action: potent inhibition of the serotonin transporter (SERT) and partial agonism at the 5-HT1A receptor.[1][2][3] Like most pharmaceuticals, vilazodone is subject to extensive metabolism, primarily mediated by cytochrome P450 (CYP) 3A4, with minor contributions from CYP2C19 and CYP2D6, as well as non-CYP pathways, possibly involving carboxylesterases.[1][4] This metabolic activity results in the formation of various metabolites, with the two most prominent in humans being a carboxylic acid derivative (M10) and a butyric acid derivative of the N-dealkylation product (M17).[5][6]

Understanding the pharmacological profile of these metabolites is crucial for a complete assessment of the drug's safety and efficacy. This whitepaper focuses specifically on the this compound metabolite (M10), providing a detailed examination of its pharmacological activity at the key targets of vilazodone: the serotonin transporter and the 5-HT1A receptor.

Metabolic Pathway of Vilazodone

Vilazodone is extensively metabolized, with only a small fraction of the administered dose excreted as the unchanged parent drug.[1] The metabolic cascade involves several enzymatic reactions, including oxidation and dealkylation. The formation of the carboxylic acid metabolite (M10) is a significant pathway in the biotransformation of vilazodone.[6]

Figure 1: Simplified metabolic pathway of vilazodone.

Pharmacological Activity of this compound Metabolite (M10)

A thorough review of the FDA's pharmacology review documents for vilazodone's New Drug Application (NDA 022567) indicates that the major metabolites, including M10, are not considered to possess significant pharmacological activity.[5][7]

Quantitative Data Summary

For comparative purposes, the binding affinities of the parent drug, vilazodone, for its primary targets are presented in the table below.

| Compound | Target | Assay Type | Ki (nM) | Reference |

| Vilazodone | Human Serotonin Transporter (SERT) | Radioligand Binding | 0.2 | [8] |

| Vilazodone | Human 5-HT1A Receptor | Radioligand Binding | 0.2 | [2] |

Table 1: Binding Affinities of Vilazodone at Primary Pharmacological Targets.

Based on the information from the FDA review, the estimated Ki values for the M10 metabolite at both the serotonin transporter and the 5-HT1A receptor would be substantially greater than 200 nM (i.e., >1000-fold higher than vilazodone), indicating a lack of significant binding affinity.

Qualitative Assessment

Experimental Protocols

The characterization of the pharmacological activity of a compound like the this compound metabolite involves a series of in vitro assays. The following are detailed methodologies for the key experiments that would be conducted to determine binding affinity and functional activity at the serotonin transporter and the 5-HT1A receptor.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay is designed to determine the binding affinity (Ki) of a test compound for the serotonin transporter.

Figure 2: Workflow for SERT radioligand binding assay.

-

Objective: To determine the in vitro binding affinity of the this compound metabolite for the human serotonin transporter (hSERT).

-

Materials:

-

Cell membranes from a stable cell line expressing hSERT (e.g., HEK293 cells).

-

Radioligand: [3H]Citalopram (a high-affinity ligand for SERT).

-

Test compound: this compound metabolite.

-

Reference compound: Vilazodone or a known SSRI (e.g., paroxetine).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash buffer: Ice-cold assay buffer.

-

96-well microplates.

-

Glass fiber filters (pre-treated with polyethyleneimine).

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]citalopram, and varying concentrations of the this compound metabolite or reference compound.

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a non-labeled SERT inhibitor). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Radioligand Binding Assay for 5-HT1A Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

-

Objective: To determine the in vitro binding affinity of the this compound metabolite for the human 5-HT1A receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HeLa cells).

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A receptor agonist).

-

Test compound: this compound metabolite.

-

Reference compound: Vilazodone or a known 5-HT1A ligand (e.g., 8-OH-DPAT).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Wash buffer: Ice-cold assay buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

-

-

Procedure: The procedure is analogous to the SERT binding assay, with the substitution of 5-HT1A receptor-expressing membranes and the appropriate radioligand.

Functional Assay for Serotonin Transporter (SERT) - [3H]Serotonin Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of serotonin by the serotonin transporter.

Figure 3: Workflow for SERT functional uptake assay.

-

Objective: To determine the in vitro functional potency of the this compound metabolite to inhibit serotonin uptake via hSERT.

-

Materials:

-

A stable cell line expressing hSERT.

-

[3H]Serotonin.

-

Test compound: this compound metabolite.

-

Reference compound: Vilazodone or a known SSRI.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

96-well cell culture plates.

-

Liquid scintillation counter and scintillation fluid.

-

-

Procedure:

-

Cell Plating: Plate the hSERT-expressing cells in 96-well plates and allow them to adhere.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the this compound metabolite or reference compound in uptake buffer.

-

Uptake Initiation: Add a fixed concentration of [3H]serotonin to each well to initiate the uptake process. Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of intracellular [3H]serotonin using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50).

-

Conclusion

The available evidence from regulatory documents strongly indicates that the this compound metabolite (M10) does not possess significant pharmacological activity at the primary targets of vilazodone, the serotonin transporter and the 5-HT1A receptor. While direct quantitative binding and functional data are not publicly available, the semi-quantitative assessment by the FDA suggests that its activity is negligible (less than 0.1% of the parent compound). Therefore, it is reasonable to conclude that the therapeutic and adverse effects of vilazodone are attributable to the parent drug and not its carboxylic acid metabolite. This information is critical for researchers and drug development professionals in understanding the complete pharmacological profile of vilazodone and for guiding future research in the development of novel serotonergic agents.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Vilazodone Carboxylic Acid: A Potential Urinary Biomarker for Therapeutic Drug Monitoring and Adherence Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vilazodone, an antidepressant approved for the treatment of major depressive disorder, undergoes extensive metabolism in the body, resulting in various metabolites. Among these, vilazodone carboxylic acid (also referred to as M10 or M11 in literature) has been identified as a major metabolite excreted in urine.[1][2] This technical guide provides a comprehensive overview of this compound as a potential urinary biomarker. It summarizes its pharmacokinetic profile, presents available quantitative data, and outlines a detailed, best-practice experimental protocol for its quantification in human urine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of vilazodone and the development of new analytical methodologies for therapeutic drug monitoring and adherence assessment.

Introduction

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[3][4] The parent drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with minor contributions from CYP2C19 and CYP2D6.[4][5] Consequently, only a small fraction of the administered dose is excreted as unchanged vilazodone in the urine (approximately 1%).[5][6] The majority of the drug is eliminated in the form of its metabolites. This compound has been consistently identified as a significant metabolite found in urine, making it a promising candidate as a biomarker for assessing drug exposure and patient adherence to therapy.[1][2]

Pharmacokinetics and Metabolism

Vilazodone is well-absorbed after oral administration, with its bioavailability significantly increased when taken with food.[3] It has a terminal half-life of approximately 25 hours.[3][5] The metabolic pathways of vilazodone are complex and include hydroxylation, oxidative deamination, dealkylation, and glucuronidation.[7] The formation of this compound is a key metabolic step.

Metabolic Pathway of Vilazodone to Carboxylic Acid

The transformation of vilazodone to its carboxylic acid metabolite involves enzymatic oxidation. This process is primarily mediated by hepatic enzymes. The resulting carboxylic acid is more polar than the parent compound, facilitating its renal excretion.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Vilazodone in Rats: A Technical Guide to Discovery and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and identification of vilazodone metabolites in rats. Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist, undergoes extensive metabolism, and understanding its metabolic pathways is crucial for preclinical safety and efficacy assessments. This document details the experimental protocols used for metabolite profiling and presents the key quantitative findings in a structured format.

Executive Summary

Studies in Sprague-Dawley rats have revealed that vilazodone is extensively metabolized into at least 12 distinct metabolites (M1-M12).[1][2][3] These metabolites are primarily formed through a variety of biotransformation reactions, including hydroxylation, dihydroxylation, glucuronidation, oxidative deamination, dealkylation, dehydrogenation, and dioxidation.[1][2][3] The primary enzyme responsible for vilazodone metabolism is cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2C19 and CYP2D6.[1][2] Metabolites have been identified in urine, feces, and plasma, with the majority being excreted in the urine.[1][2][3] This guide summarizes the key findings from in vivo and in vitro studies and provides detailed methodologies for the identification and characterization of these metabolites.

Quantitative Data Summary

The following tables summarize the available quantitative and semi-quantitative data on vilazodone and its metabolites in rats.

Table 1: Pharmacokinetic Parameters of Vilazodone and Metabolite M10 in Rat Plasma [4]

| Analyte | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | CLz/F (L/h) |

| Vilazodone | 69.37 ± 21.33 | 3.00 ± 0.82 | 4.32 ± 0.23 | 7.61 ± 1.90 |

| M10 | 26.19 ± 5.90 | 3.00 ± 0.82 | 5.99 ± 1.71 | 15.73 ± 1.45 |

Data are presented as mean ± standard deviation following a single oral administration of 4 mg/kg vilazodone.

Table 2: Semi-Quantitative Distribution of Major Vilazodone Metabolites in Rats [1][2][3]

| Metabolite | Biological Matrix | Relative Abundance |

| M11 | Urine | High |

| M6 | Feces | High |

| M8 | Plasma | High |

Based on a semi-quantitative study using percentage counts. Specific percentages are not publicly available.

Table 3: Identified Vilazodone Metabolites and Their Biotransformation Pathways [1][2][3]

| Metabolite | Proposed Biotransformation |

| M1 - M12 | Hydroxylation |

| Dihydroxylation | |

| Glucuronidation | |

| Oxidative deamination | |

| Dealkylation | |

| Dehydrogenation | |

| Dioxidation |

A detailed structural elucidation for each of the 12 metabolites is not fully available in the public domain.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments for the discovery and identification of vilazodone metabolites in rats.

In Vivo Studies in Sprague-Dawley Rats

-

Animal Model: Male Sprague-Dawley or Wistar rats were used for in vivo studies.[1]

-

Drug Administration: Vilazodone was administered orally to the rats.[1]

-

Sample Collection: Blood, urine, and feces samples were collected at various time intervals, typically from 0 to 48 hours post-administration.[1][2][3]

-

Sample Preparation: A common approach for sample preparation involved protein precipitation followed by solid-phase extraction (SPE) to isolate the metabolites from the biological matrices.[1][2][3]

In Vitro Metabolism Studies

-

System: In vitro metabolism was investigated using rat liver microsomes (RLM).[1][2][3]

-

Incubation: Vilazodone was incubated with RLM in the presence of necessary cofactors, such as NADPH, to initiate metabolic reactions.

-

Sample Preparation: The in vitro samples were also subjected to protein precipitation to stop the enzymatic reactions and prepare the samples for analysis.[1]

Analytical Methodology: UPLC/Q-TOF/MS/MS

-

Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled with a quadrupole time-of-flight (Q-TOF) tandem mass spectrometer (MS/MS) was the primary analytical platform.[1][2][3]

-

Metabolite Identification: The identification and structural characterization of the metabolites were achieved using LC/ESI-MS/MS (Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry).[1][2][3] This technique allows for the separation of metabolites by chromatography followed by their detection and fragmentation in the mass spectrometer to elucidate their structures.

Visualizations

The following diagrams illustrate the metabolic pathways of vilazodone and the general experimental workflow for metabolite identification.

Caption: Metabolic pathways of vilazodone in rats.

Caption: Experimental workflow for vilazodone metabolite identification.

Conclusion

The metabolic profiling of vilazodone in rats has led to the identification of 12 metabolites formed through a range of phase I and phase II metabolic reactions. The primary analytical technique for this purpose has been UPLC/Q-TOF/MS/MS, which has proven to be a powerful tool for the identification and structural elucidation of drug metabolites in complex biological matrices. While semi-quantitative data provides insights into the major excretory pathways, further quantitative studies would be beneficial for a complete understanding of the disposition of each metabolite. This technical guide serves as a valuable resource for researchers and professionals in the field of drug metabolism and pharmacokinetics, providing a detailed overview of the current knowledge on the metabolic fate of vilazodone in a key preclinical species.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Electrochemical simulation of psychotropic drug metabolism compared to in vivo processes using liquid chromatography and mass spectrometry [frontiersin.org]

- 3. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative investigation of drug-drug interaction between bergenin and vilazodone in rats through UPLC-MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive literature review of vilazodone analytical methods

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies reported for the quantification of vilazodone in active pharmaceutical ingredients (API), pharmaceutical formulations, and biological matrices. The methods discussed herein include High-Performance Liquid Chromatography (HPLC), Ultra-Violet (UV) Spectroscopy, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on their experimental protocols and validation parameters.

High-Performance Liquid Chromatography (HPLC)

HPLC stands out as the most widely employed technique for the analysis of vilazodone, owing to its high resolution, sensitivity, and specificity. Numerous reversed-phase HPLC (RP-HPLC) methods have been developed and validated for routine quality control and stability testing of vilazodone.

Experimental Protocols

Several stability-indicating HPLC methods have been established to separate vilazodone from its degradation products. A common approach involves the use of a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium formate).

Method 1: Stability-Indicating HPLC Method [1][2][3]

-

Stationary Phase: ZORBAX SB C18 column (15 cm x 4.6 mm, 5 µm).[1][2][3]

-

Mobile Phase: A mixture of methanol and 0.05 M potassium dihydrogen phosphate (KH2PO4) in a 55:45 v/v ratio.[1][2][3]

-

Detection: UV detection at 235 nm.[2]

-

Sample Preparation (Assay): Accurately weigh and transfer about 10 mg of Vilazodone standard into a 10 mL volumetric flask. Add approximately 2 mL of the diluent, sonicate to dissolve, and then dilute to the mark. Pipette 1.0 mL of this solution and further dilute to 10 mL.[1][2]

Method 2: RP-HPLC for Pharmaceutical Formulations [4][5]

-

Stationary Phase: C18 column.

-

Mobile Phase: A mixture of 0.1M Ammonium formate and Methanol in a 20:80 v/v ratio.[4][5]

-

Sample Preparation: Prepare a stock solution of vilazodone hydrochloride and dilute with the mobile phase to achieve the desired concentration. For instance, a 1 mg/mL stock solution can be prepared and subsequently diluted for linearity studies.[4]

Forced Degradation Studies:

To establish the stability-indicating nature of these methods, vilazodone is subjected to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation.[1][2][4][6] For example, acid degradation can be performed by treating a drug solution with 1 N hydrochloric acid and refluxing at 80°C for 20 minutes.[4] The resulting solutions are then analyzed to ensure that the degradation products are well-resolved from the parent drug peak.

Quantitative Data Summary

| Method Type | Stationary Phase | Mobile Phase | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Correlation Coefficient (R²) | Reference |

| Stability-Indicating HPLC | ZORBAX SB C18 | Methanol: 0.05 M KH2PO4 (55:45 v/v) | Not Specified | Not Specified | Not Specified | Not Specified | [1][2][3] |

| RP-HPLC | C18 | 0.1M Ammonium formate: Methanol (20:80 v/v) | 0.1 - 120 | 0.028153 | 0.0853 | 0.9994 | [4] |

| Stability-Indicating HPLC | Not Specified | Not Specified | 25 - 75 | 4.78 | 14.48 | 0.996 | [6] |

| RP-HPLC | Xterra C8 (4.6x150 mm, 3.5 µm) | Methanol: 10mM KH2PO4 (20:80, pH 3.5) | 2 - 12 | Not Specified | Not Specified | 0.9996 | [7] |

HPLC Experimental Workflow

Caption: General workflow for the analysis of vilazodone using HPLC.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of vilazodone in bulk and pharmaceutical dosage forms.[8][9]

Experimental Protocols

The fundamental principle of this method involves measuring the absorbance of a vilazodone solution at its wavelength of maximum absorbance (λmax).

Method 1: UV Spectrophotometry in Distilled Water [8]

-

Solvent: Distilled water.[8]

-

λmax: 240 nm.[8]

-